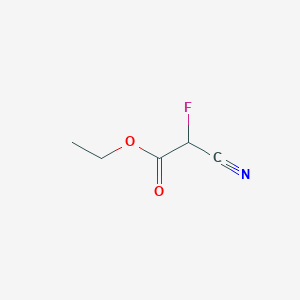
Ethyl cyano(fluoro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano(fluoro)acetate is an organic compound that contains both a cyano group and a fluoro group attached to an ethyl acetate backbone. This compound is known for its versatility in organic synthesis due to its reactive functional groups, making it a valuable building block in the synthesis of various chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyano(fluoro)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Oxidation of 3-ethoxypropionitrile: This method uses oxygen under pressure in the presence of cobalt(II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(fluoro)acetate undergoes various types of chemical reactions due to its multiple reactive centers:
Condensation Reactions: It participates in Knoevenagel condensation and Michael addition reactions.
Substitution Reactions: The cyano and fluoro groups can be substituted under appropriate conditions.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves aldehydes and bases like piperidine.
Michael Addition: Uses nucleophiles such as amines or thiols in the presence of bases.
Cyclization: Often catalyzed by acids or bases, depending on the desired product.
Major Products
Tetrahydroquinolines: Formed through aza-Michael–Michael addition reactions.
Coumarin Derivatives: Produced via condensation with salicylaldehyde.
Scientific Research Applications
Ethyl cyano(fluoro)acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Involved in the development of drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl cyano(fluoro)acetate involves its reactive functional groups:
Nucleophilic Addition: The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack.
Electrophilic Substitution: The fluoro group can participate in electrophilic substitution reactions, influencing the reactivity of the compound.
Cyclization: The compound can undergo intramolecular cyclization, forming stable ring structures.
Comparison with Similar Compounds
Ethyl cyano(fluoro)acetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Lacks the fluoro group, making it less reactive in certain substitution reactions.
Methyl cyanoacetate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.
Diethyl malonate: Contains two ester groups and is used in similar condensation reactions but lacks the cyano group.
This compound stands out due to its unique combination of cyano and fluoro groups, providing distinct reactivity and versatility in synthetic applications.
Properties
CAS No. |
22689-32-3 |
|---|---|
Molecular Formula |
C5H6FNO2 |
Molecular Weight |
131.10 g/mol |
IUPAC Name |
ethyl 2-cyano-2-fluoroacetate |
InChI |
InChI=1S/C5H6FNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3 |
InChI Key |
PWHWKEZBNFYUED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


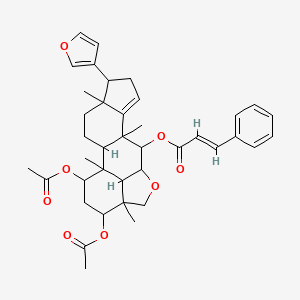

![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
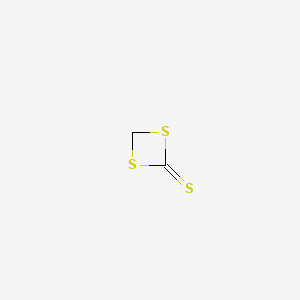
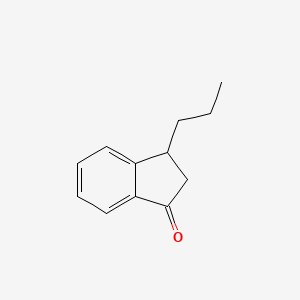
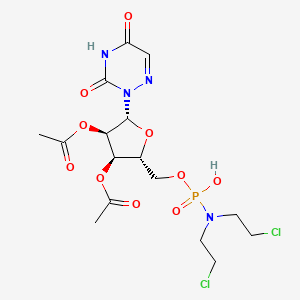
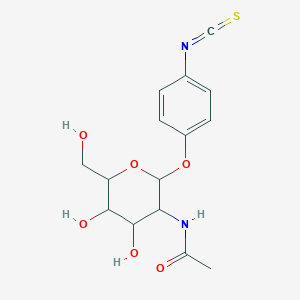
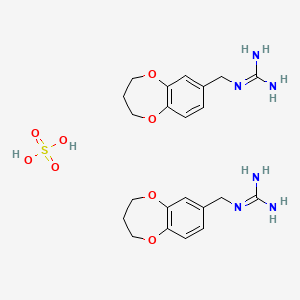
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)

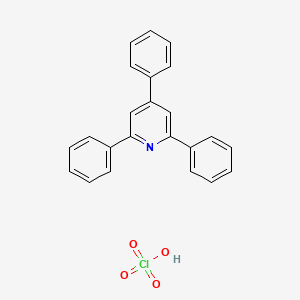
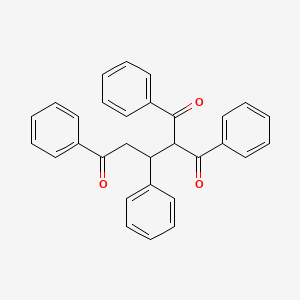
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
